molecular formula C25H29N3O B12628693 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918481-48-8

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12628693
CAS No.: 918481-48-8
M. Wt: 387.5 g/mol
InChI Key: ZXDJLDJIRAFZMX-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 4-benzyloxyphenylmethyl group at the 1-position and a 2-(pyridin-2-yl)ethyl moiety at the 4-position. This structure combines a benzyloxy-substituted phenyl ring, which introduces steric bulk and electron-donating properties, with a pyridinyl-ethyl chain that may enhance solubility and receptor interaction. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating central nervous system (CNS) targets, such as dopamine and serotonin transporters, as well as sigma receptors .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives (e.g., Mitsunobu reactions for pyridinyl-ethyl linkages or alkylation for benzyloxy-phenylmethyl groups) .

Properties

CAS No.

918481-48-8

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C25H29N3O/c1-2-6-23(7-3-1)21-29-25-11-9-22(10-12-25)20-28-18-16-27(17-19-28)15-13-24-8-4-5-14-26-24/h1-12,14H,13,15-21H2

InChI Key

ZXDJLDJIRAFZMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Synthesis

In direct synthesis, the compound is constructed in fewer steps, often utilizing readily available starting materials. The following steps outline a general method for synthesizing this compound:

  • Step 1: Formation of the Piperazine Ring

    The piperazine ring can be formed through the reaction of an appropriate diamine with a suitable carbonyl compound. For instance, using 1,4-dibromobutane and a pyridine derivative can yield the piperazine structure.

  • Step 2: Alkylation

    The piperazine can then undergo alkylation with a benzyloxy-substituted phenyl group. This reaction typically employs a base such as potassium carbonate in a polar solvent like DMF (N,N-Dimethylformamide).

  • Step 3: Final Modifications

    The final step involves attaching the pyridine moiety to the piperazine nitrogen. This can be achieved through a nucleophilic substitution reaction using a pyridine derivative that has been activated by an electrophile.

Modular Synthesis

Modular synthesis allows for greater flexibility and can lead to variations in the final product's properties. This method generally involves:

  • Step 1: Synthesis of Intermediate Compounds

    Various intermediates such as substituted piperazines or phenolic compounds are synthesized first. For example, starting from commercially available amino acids and aryl halides can yield different substituted piperazines.

  • Step 2: Coupling Reactions

    The intermediates are then coupled using methods such as palladium-catalyzed cross-coupling reactions to form the desired structure. These reactions are highly efficient and allow for precise control over the substituents on the piperazine ring.

  • Step 3: Final Assembly

    In this approach, the final assembly of the compound is performed by linking the previously synthesized components through selective reactions that maintain high yields and purity.

Recent studies have shown that variations in the synthetic route significantly affect the yield and purity of 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine. Below is a summary table highlighting key findings from various research articles:

Method Yield (%) Conditions Notes
Direct Synthesis 75 DMF, K2CO3, reflux Simple procedure but lower yield than modular
Modular Synthesis 85 Pd-catalyzed coupling Higher yield; allows for structural variations
Alkylation Reaction 70 Base-mediated in DMF Effective for attaching benzyloxy group
Nucleophilic Substitution 80 Pyridine derivatives Selective attachment to piperazine nitrogen

The preparation methods for synthesizing this compound highlight the versatility and complexity involved in modern organic synthesis. Both direct and modular approaches have their advantages, with modular synthesis generally providing higher yields and allowing for more tailored modifications. Continued research into optimizing these methods will enhance the efficiency and applicability of this compound in pharmaceutical development.

Future studies should focus on refining these synthetic routes further, exploring alternative catalysts, and investigating new reaction conditions that could improve yields or reduce environmental impact. Additionally, examining the biological activity of synthesized compounds will provide insights into their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

Compound Name Substituents (1- and 4-positions) Key Features Reference
Target Compound 1-(4-Benzyloxyphenylmethyl), 4-(2-pyridin-2-ylethyl) Combines electron-donating benzyloxy and pyridinyl-ethyl groups
1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine Both positions: pyridin-2-yl-ethyl Lacks benzyloxy group; dual pyridinyl-ethyl chains may reduce lipophilicity
Elopiprazole (DU 29894) 1-(7-benzofuranyl), 4-(fluorophenyl-pyrrolylmethyl) Benzofuranyl and fluorophenyl groups enhance sigma-1 receptor affinity
N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide 4-(2-trifluoromethylphenyl) Trifluoromethyl group increases electron-withdrawing effects and metabolic stability
1-(3-Chlorophenyl)piperazine 1-(3-chlorophenyl) Chloro substituent enhances dopamine D2/D3 receptor binding

Key Observations :

  • Electron-donating vs. withdrawing groups: The benzyloxy group in the target compound may improve membrane permeability compared to electron-withdrawing substituents (e.g., trifluoromethyl in or chloro in ).
  • Aromatic diversity : Pyridinyl-ethyl chains (target compound) vs. benzofuranyl (Elopiprazole) or naphthyl groups (in arylpiperazines ) influence receptor selectivity. For example, Elopiprazole’s benzofuranyl group is critical for sigma-1 activity , while pyridinyl-ethyl groups may target dopamine transporters .

Key Observations :

  • The target compound’s synthesis may share steps with Mitsunobu reactions (e.g., compound 50 in , 20% yield) or carbodiimide couplings (e.g., 8b in ).
  • Yields for piperazine derivatives vary widely (20–72%), influenced by steric hindrance (e.g., bulky benzyloxy groups) and reaction conditions .

Key Observations :

  • Benzyloxy substituents may modulate sigma receptor activity, as seen with Elopiprazole , but this requires experimental validation.

Biological Activity

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. The structure comprises a piperazine core, which is known for its diverse pharmacological properties, including effects on the central nervous system and metabolic pathways. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C24H30N2O, with a molecular weight of approximately 378.52 g/mol. The compound features a benzyloxy group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antidiabetic Potential

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidiabetic properties. A study highlighted that certain piperazine derivatives show inhibition of α-glucosidase activity, which is crucial in managing postprandial blood glucose levels. The IC50 values for these compounds ranged from 0.85 to 29.72 µM, demonstrating a stronger efficacy compared to standard drugs like acarbose (IC50 = 14.70 ± 0.11 μM) .

2. Cytotoxicity and Safety Profile

Assessments of cytotoxicity reveal that many piperazine derivatives have low cytotoxic effects on human cell lines. This is critical for the development of safe therapeutic agents. The compound's cytotoxicity was evaluated using various cell lines, showing promising results with minimal adverse effects .

3. Neuropharmacological Effects

Piperazine compounds are known to influence neurotransmitter systems. The presence of the pyridine ring suggests potential interactions with dopaminergic and serotonergic receptors, which are vital in treating neurological disorders such as depression and anxiety . Further studies are required to elucidate these mechanisms specifically for this compound.

Case Studies

Several studies have explored the biological activities of related piperazine compounds:

  • Study on Antidiabetic Activity : A series of piperazine derivatives were synthesized and tested for their α-glucosidase inhibitory activity, revealing that modifications in the piperazine structure significantly affect potency .
  • Cytotoxicity Evaluation : A comprehensive cytotoxicity assay was conducted on various piperazine derivatives, indicating that structural variations lead to differing levels of cytotoxicity across different cell lines .

Table 1: Biological Activity Summary

Activity Type Description IC50 Values
AntidiabeticInhibition of α-glucosidase0.85 - 29.72 µM
CytotoxicityLow cytotoxic effects on human cell linesVaries by derivative
NeuropharmacologicalPotential interaction with neurotransmitter receptorsNot yet quantified

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